molecular formula C35H39N5O4S B12917680 3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine CAS No. 161016-93-9

3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine

Cat. No.: B12917680
CAS No.: 161016-93-9
M. Wt: 625.8 g/mol
InChI Key: GHONJDIJEZXBIW-UTBAFCPYSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Attachment of the purine base: The purine base is introduced via nucleophilic substitution reactions.

    Introduction of the tritylthiohexyl group: This step involves the use of trityl chloride and a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.

    Substitution: The tritylthiohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s purine base makes it relevant in nucleic acid research, including DNA and RNA studies.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or function. The tritylthiohexyl group may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral research.

    Tritylthiohexyl derivatives: Compounds with similar protective groups used in organic synthesis.

Uniqueness

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: is unique due to its combination of a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

161016-93-9

Molecular Formula

C35H39N5O4S

Molecular Weight

625.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-tritylsulfanylhexoxy)oxolan-3-ol

InChI

InChI=1S/C35H39N5O4S/c36-32-29-33(38-23-37-32)40(24-39-29)34-30(42)31(28(22-41)44-34)43-20-12-1-2-13-21-45-35(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-11,14-19,23-24,28,30-31,34,41-42H,1-2,12-13,20-22H2,(H2,36,37,38)/t28-,30-,31-,34-/m1/s1

InChI Key

GHONJDIJEZXBIW-UTBAFCPYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCOC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO

Origin of Product

United States

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